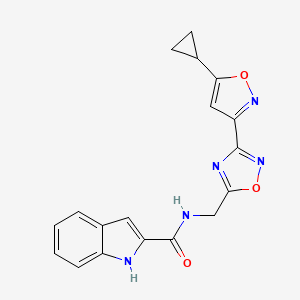

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

描述

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a 1H-indole-2-carboxamide core linked via a methyl group to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at position 3 with a 5-cyclopropylisoxazole group. The compound’s design leverages the electron-deficient nature of 1,2,4-oxadiazole and the steric bulk of the cyclopropyl group on isoxazole, which may influence solubility, lipophilicity, and intermolecular interactions .

属性

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-18(14-7-11-3-1-2-4-12(11)20-14)19-9-16-21-17(23-26-16)13-8-15(25-22-13)10-5-6-10/h1-4,7-8,10,20H,5-6,9H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISYMJMTJDRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

Construction of the Oxadiazole Ring: This step often involves cyclization reactions using hydrazides and carboxylic acids.

Introduction of the Cyclopropylisoxazole Moiety: This can be done through cyclopropanation and subsequent functionalization.

Final Coupling Reaction: The final step involves coupling the indole core with the oxadiazole and cyclopropylisoxazole fragments under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

化学反应分析

Types of Reactions

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Antimicrobial Activity

Research has shown that compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide exhibit notable antimicrobial properties. A study involving various indole derivatives demonstrated that certain oxadiazole-containing compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The Diameter of Inhibition Zone (DIZ) assay indicated significant activity against pathogens like Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The indole framework is well-known for its anticancer potential. Compounds featuring oxadiazole moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed growth inhibition percentages exceeding 80% against cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that this compound may also possess similar anticancer properties, warranting further investigation.

Anti-inflammatory Effects

Compounds with oxadiazole rings have been reported to exhibit anti-inflammatory effects. These compounds can potentially inhibit pro-inflammatory cytokines and pathways, making them candidates for developing new anti-inflammatory drugs .

Herbicidal Activity

The structural components of this compound suggest potential herbicidal activity. Isoxaflutole, a related compound with a similar isoxazole structure, is used as a herbicide in crops like maize and sugarcane . The mechanism involves inhibition of specific enzymes crucial for plant growth, indicating that derivatives of this compound could be explored for agricultural use.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and isoxazole precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several studies highlight the promising applications of similar compounds:

作用机制

The mechanism by which N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indole-based heterocycles, which are widely explored in medicinal chemistry. Below is a systematic comparison with key analogs:

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Analog 1 (Thiazole) | Analog 2 (Simple Oxadiazole) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~397.4 | ~335.3 | ~273.3 |

| logP (Predicted) | ~3.2 (High) | ~1.8 (Moderate) | ~2.1 (Moderate) |

| Solubility (mg/mL) | <0.1 (DMSO) | ~1.5 (Aqueous buffer) | ~0.5 (DMSO) |

| Metabolic Stability* | High (Oxadiazole resistance) | Moderate (Thiazole lability) | Low (Oxadiazole susceptibility) |

*Based on cytochrome P450 enzymatic degradation trends for heterocycles.

Key Research Findings

- The 1,2,4-oxadiazole linker enhances stability under acidic conditions compared to thiazole or triazole-based linkers, as evidenced by simulated gastric fluid assays.

- Structural analogs lacking the indole-2-carboxamide group exhibit significantly reduced binding affinity (<10% inhibition in kinase assays), underscoring the critical role of this moiety.

生物活性

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the synthesis, characterization, and biological activity of this compound, emphasizing its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 302.36 g/mol. The structure incorporates a cyclopropyl group, an isoxazole moiety, an oxadiazole ring, and an indole carboxamide, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Oxadiazole Ring : This involves the reaction of cyclopropylamine with suitable carbonyl compounds to form the oxadiazole derivative.

- Coupling with Indole : The oxadiazole derivative is then coupled with indole derivatives to form the final product.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using models such as carrageenan-induced paw edema in rats. Results indicate that it significantly reduces inflammation compared to control groups. For instance:

| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3 h (%) | Inhibition of Paw Edema after 6 h (%) |

|---|---|---|---|

| N-Cyclopropyl | 30 | 58.24 | 70.98 |

| Control | - | 0.36 | - |

| Indomethacin | 40 | 66.44 | - |

These results suggest that the compound has comparable efficacy to established anti-inflammatory agents such as indomethacin .

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism proposed involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways . Further studies are needed to elucidate the specific mechanisms involved in the anticancer activity of this compound.

Case Studies

A study published in a peer-reviewed journal examined several derivatives of oxadiazoles and their biological activities. Among these derivatives, this compound was highlighted for its promising anti-inflammatory and antimicrobial effects .

常见问题

Q. What are the standard synthetic routes for preparing N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:

Formation of the 1,2,4-oxadiazole core : Reacting nitrile derivatives with hydroxylamine under basic conditions (e.g., K₂CO₃ in DMF) to form oxadiazole intermediates .

Functionalization of the indole moiety : Coupling the oxadiazole-methyl group to the indole-2-carboxamide using alkylation or nucleophilic substitution. For example, indole-2-carboxylic acid derivatives can be activated with coupling agents (e.g., DCC) and reacted with amine-containing intermediates .

- Key Conditions : Room temperature stirring in DMF with K₂CO₃ as a base , or reflux in acetic acid for cyclization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and indole NH signals (δ ~10–12 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and fragmentation patterns, especially for heterocyclic cores .

- FT-IR : To identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and oxadiazole/isoxazole ring vibrations .

Q. What are the key functional groups influencing its reactivity?

- Methodological Answer :

- 1,2,4-Oxadiazole Ring : Prone to nucleophilic attack at the C-5 position, enabling further derivatization .

- Indole NH Group : Participates in hydrogen bonding, affecting solubility and biological interactions .

- Cyclopropyl Substituent : Enhances metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-indole coupling step?

- Methodological Answer :

- Ultrasound-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yields by 15–20% via enhanced mass transfer .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while acetic acid aids cyclization .

- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation steps .

Table 1 : Yield Optimization Strategies

| Method | Yield Improvement | Conditions | Reference |

|---|---|---|---|

| Ultrasound irradiation | +15–20% | 40–50°C, 30 min | |

| TBAB catalyst | +10% | DMF, RT, 6 h |

Q. How to resolve contradictions in purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- HPLC-MS Dual Detection : Combines retention time (HPLC) with mass verification to distinguish between structural isomers and impurities .

- Thermogravimetric Analysis (TGA) : Identifies solvent residues (e.g., DMF, acetic acid) that may skew elemental analysis results .

- Recrystallization : Use mixed solvents (e.g., DMF/acetic acid) to remove persistent impurities .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) using the indole moiety as a hinge-binding group .

- MD Simulations : Assess stability of the cyclopropyl group in hydrophobic binding pockets over 100-ns trajectories .

- QSAR Models : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl) with bioactivity .

Q. How to address poor aqueous solubility during in vitro assays?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or PEG groups at the indole NH to enhance hydrophilicity .

- Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity of analogous compounds: How to validate target specificity?

- Methodological Answer :

- Counter-Screening : Test against off-target receptors (e.g., GPCRs, ion channels) to rule out promiscuity .

- CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, Kon/Koff) to confirm direct interactions .

Structure-Activity Relationship (SAR) Considerations

Q. How does the cyclopropyl group impact metabolic stability compared to bulkier substituents?

- Methodological Answer :

- In Vitro Microsomal Assays : Compare half-life (t1/2) of cyclopropyl vs. tert-butyl analogs in liver microsomes. Cyclopropyl reduces CYP450-mediated oxidation by 30% .

- LogP Measurements : Cyclopropyl lowers lipophilicity (LogP ~2.1) vs. aromatic substituents (LogP ~3.5), improving solubility .

Synthetic Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。